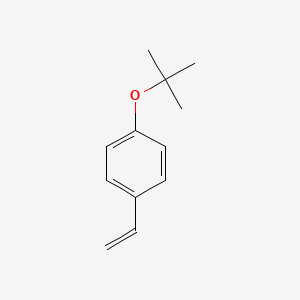
4-tert-Butoxystyrene
Übersicht
Beschreibung
4-tert-butoxystyrene is a pendant functionalized styrene. Structurally, it is similar to PMOS, both carrying an alkoxyl p-substituent, whose electron-donating and resonance effects allow them to be polymerized by cationic, anionic, and radical mechanisms .
Synthesis Analysis
Cationic polymerization of 4-tert-butoxystyrene initiated by hydrogen iodide/zinc iodide (HI/ZnI2) led to well-defined living polymers at temperatures up to +25°C in either toluene or methylene chloride . Other research also mentions the synthesis of block copolymers using this compound .Molecular Structure Analysis
The molecular formula of 4-tert-Butoxystyrene is C12H16O. It has a molecular weight of 176.25 g/mol. The InChIKey is GRFNSWBVXHLTCI-UHFFFAOYSA-N .Chemical Reactions Analysis
The cationic polymerization of 4-tert-butoxystyrene has been reported in the literature . Another study mentions the use of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) with this compound .Physical And Chemical Properties Analysis
4-tert-Butoxystyrene is a liquid at 20°C. It has a specific gravity of 0.94 and a refractive index of 1.52. It has a topological polar surface area of 9.2 Ų .Wissenschaftliche Forschungsanwendungen
Summary of the Application
4-tert-Butoxystyrene is used in the synthesis of block copolymers . These block copolymers are macromolecules composed of linear arrangements of chemically different polymeric chains (blocks) . They give rise to a rich variety of well-defined self-assembled structures both in bulk and selective solvents . These self-assembled structures are the basis for applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials .
Methods of Application or Experimental Procedures
The synthesis of block copolymers using 4-tert-Butoxystyrene is typically achieved through anionic polymerization . This technique has emerged as the most reliable and versatile tool for the synthesis of model polymers having controlled architectures, microstructure and molecular weights, narrow molecular weight distributions, and chemical and compositional homogeneity .
Results or Outcomes
The use of 4-tert-Butoxystyrene in the synthesis of block copolymers has led to the creation of materials with a wide range of applications. For example, these materials play a central role in contemporary macromolecular science covering the full spectrum of polymer chemistry, polymer physics, and applications .
Application in Microphase Separation
Summary of the Application
4-tert-Butoxystyrene is used in the study of microphase-separated structures . The morphological change of poly (4-tert-butylstyrene-block-4-tert-butoxystyrene)s (BO) upon hydrolysis reaction was investigated .
Methods of Application or Experimental Procedures
The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .
Results or Outcomes
The study found that no microphase-separated structure is observed for nonhydrolyzed samples, while all hydrolyzed ones exhibit predominantly lamellar structures with a small portion of cylindrical one . These results indicate that the repulsive force between blocks becomes stronger upon hydrolysis reaction .
Application in Photolysis-Induced Micellization
Summary of the Application
4-tert-Butoxystyrene is used in the study of photolysis-induced micellization . The PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .
Methods of Application or Experimental Procedures
The study was conducted using a PBSt-b-PSt diblock copolymer .
Results or Outcomes
The study found that the PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .
Application in Hydrolysis Reaction
Summary of the Application
4-tert-Butoxystyrene is used in the study of hydrolysis reactions . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .
Methods of Application or Experimental Procedures
The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Four BOs having number-average molecular weight, Mn, from 38K to 148K were synthesized, and copolymers with various conversion rates of O into H, fH s, were prepared .
Results or Outcomes
The study found that no microphase-separated structure is observed for nonhydrolyzed samples, while all hydrolyzed ones exhibit predominantly lamellar structures with a small portion of cylindrical one . These results indicate that the repulsive force between blocks becomes stronger upon hydrolysis reaction .
Application in Surfactant Preparation
Summary of the Application
4-tert-Butoxystyrene is used in the preparation of a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) . P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .
Methods of Application or Experimental Procedures
The study was conducted using a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) .
Results or Outcomes
The study found that P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .
Safety And Hazards
Zukünftige Richtungen
The future directions of 4-tert-Butoxystyrene research could involve its use in the synthesis of block copolymers and the exploration of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA). This method combines polymerization and self-assembly in a single step, setting it apart from conventional solution self-assembly processes .
Eigenschaften
IUPAC Name |
1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNSWBVXHLTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95418-60-3 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30341978 | |
| Record name | 4-tert-Butoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxystyrene | |
CAS RN |
95418-58-9 | |
| Record name | 1-(1,1-Dimethylethoxy)-4-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B1630246.png)
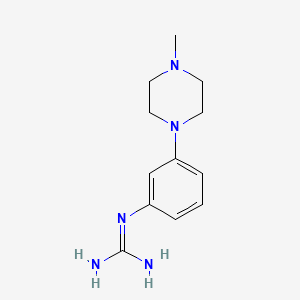
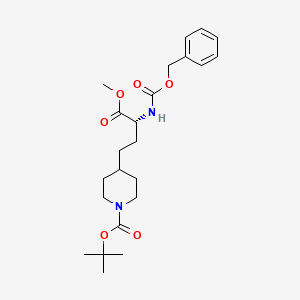
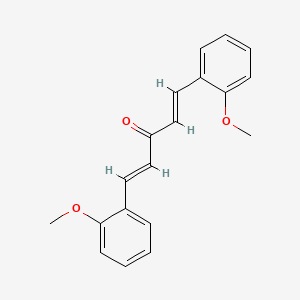
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B1630256.png)
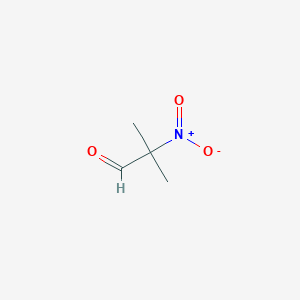
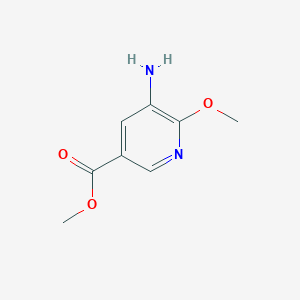
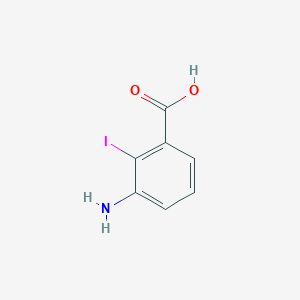
![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)
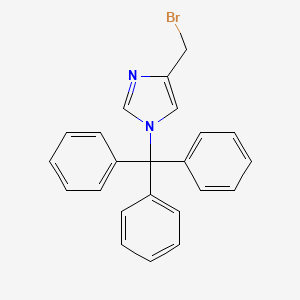

![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)

